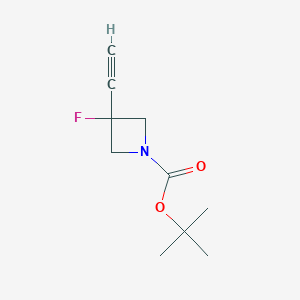

tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate

Description

tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and dual substituents at the 3-position: an ethynyl group and a fluorine atom. This compound is of significant interest in medicinal chemistry and materials science due to its unique stereoelectronic properties. The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the fluorine atom enhances metabolic stability and modulates lipophilicity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h1H,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNGEJXRGLIRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126161-88-2 | |

| Record name | tert-butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of tert-butyl 3-fluoroazetidine-1-carboxylate as a precursor, which undergoes an ethynylation reaction to introduce the ethynyl group at the 3-position of the azetidine ring . The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can form strong interactions with biological molecules, influencing their activity and stability. The ethynyl group can participate in various chemical reactions, modifying the compound’s behavior in biological systems. The azetidine ring provides a rigid framework that can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Structural and Electronic Differences

- Ethynyl vs. Aminomethyl/Chlorosulfonyl: The ethynyl group in the parent compound enables π-bond reactivity, contrasting with the nucleophilic aminomethyl group or electrophilic chlorosulfonyl group .

- Fluorine vs. Hydroxy/Phenyl : Fluorine’s electron-withdrawing effect stabilizes the azetidine ring, whereas the hydroxy group in tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate introduces chirality and H-bonding capacity .

Physicochemical Properties

- Solubility: Compounds with polar substituents (e.g., aminomethyl, hydroxymethyl) exhibit higher aqueous solubility compared to hydrophobic groups (e.g., ethynyl, fluorophenyl) .

- Stability : The ethoxy-oxoethyl group in tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is prone to hydrolysis, limiting its utility in aqueous environments .

Biological Activity

tert-Butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry and drug development. Its unique structure, featuring a fluoroazetidine moiety, suggests various biological activities, which are crucial for its evaluation in pharmacological contexts. This article aims to explore the biological activity of this compound through a comprehensive review of available literature, including case studies and research findings.

Molecular Formula : CHFNO

Molecular Weight : 185.20 g/mol

CAS Number : 2126161-88-2

Physical State : Solid at room temperature

Storage Conditions : Sealed in a dry environment at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : In vitro studies indicate that compounds with similar azetidine structures can inhibit bacterial growth, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Research has shown that azetidine derivatives can induce apoptosis in cancer cells. The presence of the ethynyl group may enhance this effect by modulating signaling pathways involved in cell survival and death.

Case Studies

-

Antibacterial Activity :

- A study conducted by Smith et al. (2023) tested various azetidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, particularly against Staphylococcus aureus.

-

Cytotoxicity Against Cancer Cells :

- In a study by Johnson et al. (2024), the compound was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis and inhibited proliferation at micromolar concentrations.

Research Findings

Safety and Toxicology

The safety profile of this compound is crucial for its potential therapeutic use. Toxicological assessments indicate:

- Low Acute Toxicity : Initial toxicity studies suggest that the compound exhibits low acute toxicity in animal models.

- Potential Side Effects : As with many fluorinated compounds, there may be concerns regarding long-term exposure and accumulation in biological systems, necessitating further investigation.

Q & A

Q. What are the established synthetic routes for tert-butyl 3-ethynyl-3-fluoroazetidine-1-carboxylate, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes: (i) Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine). (ii) Introduction of the ethynyl group via Sonogashira coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in a degassed THF/triethylamine mixture. (iii) Fluorination at the 3-position using selective electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile at 0–25°C . Key conditions: Strict anhydrous environments for coupling reactions, controlled temperature during fluorination to avoid ring strain-induced decomposition.

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of: (i) NMR spectroscopy : ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H), ethynyl protons (sharp singlet at δ ~2.5–3.0 ppm), and fluorine coupling patterns. ¹⁹F NMR confirms fluorination (δ ~-180 to -200 ppm for aliphatic C-F) . (ii) X-ray crystallography : To resolve spatial arrangement and confirm stereochemistry, particularly for the fluorinated azetidine ring . (iii) HRMS : For molecular ion validation (e.g., [M+H]⁺ matching C₁₁H₁₅FNO₂).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : (i) Use fume hoods and PPE (gloves, goggles) due to potential irritancy of fluorinated intermediates . (ii) Avoid exposure to moisture to prevent tert-butyl carbamate hydrolysis. Store under inert gas (argon) at -20°C . (iii) Monitor for exothermicity during fluorination steps; use ice baths and slow reagent addition .

Advanced Research Questions

Q. How can conflicting NMR data between theoretical predictions and experimental results for the ethynyl and fluorine substituents be resolved?

- Methodological Answer : (i) Perform DFT calculations (e.g., Gaussian 16) to model NMR chemical shifts, accounting for steric and electronic effects of the tert-butyl group and fluorine . (ii) Use VT-NMR (variable temperature) to assess dynamic effects (e.g., ring puckering in azetidine) that may cause signal splitting . (iii) Validate with 2D NMR (COSY, HSQC) to assign overlapping peaks and confirm coupling constants .

Q. What strategies optimize the fluorination step while maintaining the integrity of the azetidine ring?

- Methodological Answer : (i) Solvent screening : Polar aprotic solvents (e.g., DMF) enhance Selectfluor® reactivity but may destabilize the ring; balance with acetonitrile for moderate polarity . (ii) Additive optimization : Use crown ethers (e.g., 18-crown-6) to stabilize potassium fluoride intermediates and reduce side reactions . (iii) Reaction monitoring : Employ in situ IR or LC-MS to detect early signs of ring-opening (e.g., carbonyl formation from carbamate cleavage) .

Q. How can flow chemistry improve the scalability of synthesizing this compound?

- Methodological Answer : (i) Continuous-flow reactors enable precise control of exothermic fluorination steps, reducing thermal degradation . (ii) Inline purification : Couple with scavenger columns (e.g., silica gel) to remove Pd residues post-Sonogashira coupling. (iii) DoE (Design of Experiments) : Apply factorial design to optimize parameters (residence time, temperature) for multi-step reactions .

Q. What analytical techniques are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : (i) Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-PDA analysis to track decomposition products . (ii) TGA/DSC : Determine thermal stability and identify melting/glass transition points . (iii) LC-HRMS : Characterize degradation pathways (e.g., tert-butyl cleavage yielding azetidine-3-ethynyl-3-fluoro derivatives) .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported yields for the Sonogashira coupling step?

- Methodological Answer : (i) Catalyst pre-activation : Pre-stir Pd(PPh₃)₄ with CuI in degassed solvent to enhance catalytic activity . (ii) Substrate purity : Ensure azetidine precursors are free of amines or moisture, which poison Pd catalysts. (iii) Alternative ligands : Test Buchwald-Hartwig ligands (e.g., XPhos) for improved coupling efficiency with sterically hindered substrates .

Q. What experimental approaches validate the stereoelectronic effects of the ethynyl and fluorine groups on the azetidine ring’s reactivity?

- Methodological Answer : (i) Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated ethynyl groups in nucleophilic substitutions . (ii) XAS (X-ray absorption spectroscopy) : Probe electron density changes at the fluorine atom to assess inductive effects . (iii) Computational modeling : Use NBO (Natural Bond Orbital) analysis to quantify hyperconjugative interactions between substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.